molecular formula C13H19BN2O4 B6307121 (5-Amino-2-(methoxycarbonyl)pyridin-4-yl)boronic acid pinacol ester CAS No. 1859083-82-1

(5-Amino-2-(methoxycarbonyl)pyridin-4-yl)boronic acid pinacol ester

Cat. No. B6307121
CAS RN: 1859083-82-1
M. Wt: 278.11 g/mol
InChI Key: DJQQWXWLMZMFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It has been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . It can also be used as a substrate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .


Synthesis Analysis

The synthesis of this compound involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of this compound is based on the pinacol boronic ester framework, which is a common structure in organic synthesis . The specific structure of this compound includes a 5-amino-2-(methoxycarbonyl)pyridin-4-yl group attached to the boronic acid pinacol ester.


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its use as a building block in organic synthesis . It can undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters . This compound can also participate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .

Scientific Research Applications

Boronic Acids in Organic Synthesis and Materials Science

Boronic acids and their derivatives, including pinacol esters, play crucial roles in organic synthesis, pharmacology, supramolecular chemistry, and materials science due to their stability in air and versatile reactivity. Such compounds, characterized by a B–O–C linkage with an alkoxy- or carboxylate group bound to the boron atom, are essential in the synthesis of esters through alkoxycarbonylation of unsaturated substrates. This process is vital for creating advanced chemical products and polymers, highlighting the compound's importance in developing new industrial processes (Sevostyanova & Batashev, 2023; Golovanov & Sukhorukov, 2021).

Biotechnological Applications

In biotechnology, the production and conversion of biomass to valuable chemicals such as lactic acid and its derivatives demonstrate the potential for green chemistry applications. Compounds like "(5-Amino-2-(methoxycarbonyl)pyridin-4-yl)boronic acid pinacol ester" could theoretically play a role in such biotechnological routes, emphasizing the importance of research into sustainable and environmentally friendly processes (Gao, Ma, & Xu, 2011).

Electrochemical Biosensors

The development of electrochemical biosensors based on boronic acids and their derivatives, including ferroceneboronic acid, underscores the importance of these compounds in creating sensitive detection systems for sugars, glycated hemoglobin (HbA1c), and fluoride ions. Such biosensors are pivotal in medical diagnostics and environmental monitoring, showcasing the compound's relevance in advancing sensor technology (Wang et al., 2014).

Pharmaceutical Research and Development

Boronic acid derivatives are increasingly recognized for their potential in drug discovery, given their ability to enhance drug potency and improve pharmacokinetic profiles. The exploration of boronic acids in medicinal chemistry offers promising avenues for the development of new therapeutics, highlighting the importance of research into boronic acid derivatives like "this compound" in addressing various health conditions (Plescia & Moitessier, 2020).

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves its use as a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis, and they can be converted into a broad range of functional groups . In the case of this compound, it can undergo protodeboronation utilizing a radical approach .

Safety and Hazards

Boronic acids and their esters, including this compound, are only marginally stable in water . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Future Directions

The future directions for this compound could involve further development of its synthesis and use in organic reactions. Given its value as a building block in organic synthesis, there may be potential for its use in the synthesis of new compounds and in drug delivery devices .

properties

IUPAC Name

methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQQWXWLMZMFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.